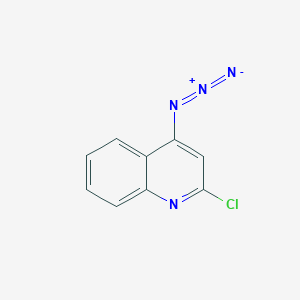

4-Azido-2-chloroquinoline

Description

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in heterocyclic chemistry. bohrium.com The quinoline scaffold is a common motif in numerous natural products, pharmaceuticals, and functional materials. bohrium.comrsc.org Consequently, the synthesis and functionalization of quinoline derivatives are of paramount importance to organic chemists.

Within this broad field, 4-Azido-2-chloroquinoline has carved out a specific and important niche. The chlorine atom at the 2-position and the azido (B1232118) group at the 4-position are key reactive handles. The chlorine at the C-4 position of 2,4-dichloroquinolines is known to be significantly more reactive towards nucleophiles than the chlorine at the C-2 position. researchgate.net This differential reactivity allows for selective substitution reactions. The introduction of the azido group at the 4-position further enhances the synthetic utility of the quinoline core. The azide (B81097) can undergo a variety of transformations, most notably reduction to an amine and participation in cycloaddition reactions. mdpi.commdpi.com The presence of both the chloro and azido groups allows for sequential or, in some cases, one-pot multi-step reactions to build molecular complexity.

Significance as a Versatile Synthetic Intermediate

The true value of 4-Azido-2-chloroquinoline lies in its role as a versatile synthetic intermediate, providing access to a diverse range of quinoline derivatives. Its reactivity is dominated by the chemistry of the azido and chloro substituents.

One of the most common and significant transformations of 4-azidoquinolines is their reduction to the corresponding 4-aminoquinolines. mdpi.com 4-Aminoquinolines are a well-established class of compounds with a history of use as antimalarial agents. nih.govucsf.eduplos.org The synthesis of novel 4-aminoquinoline (B48711) derivatives is a continuous area of research aimed at overcoming drug resistance. nih.gov The conversion of the azido group to an amino group is typically achieved through methods like the Staudinger reaction, which involves treatment with triphenylphosphine (B44618) followed by hydrolysis. mdpi.com

The azido group also enables the construction of triazole-containing quinoline hybrids through [3+2] cycloaddition reactions, a cornerstone of "click chemistry". mdpi.comnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that links the 4-azidoquinoline (B3382245) to a terminal alkyne, forming a stable 1,2,3-triazole ring. nih.govresearchgate.net This strategy has been widely employed to create libraries of novel compounds for biological screening. nih.gov

Furthermore, the azido group can participate in other cycloaddition reactions and rearrangements, leading to the formation of fused heterocyclic systems. For instance, under certain conditions, azidoquinolines can be converted into tetrazoloquinolines. rsc.org The combination of the reactivity of the azido group and the potential for nucleophilic substitution of the chloro group makes 4-Azido-2-chloroquinoline a powerful tool for the synthesis of polysubstituted and fused quinoline systems. rsc.orgrsc.org

The following tables summarize some of the key reactions and conditions involving 4-Azido-2-chloroquinoline and related compounds.

| Reaction Type | Reactants | Reagents and Conditions | Product Type | Reference |

| Azide Formation | 2,4-dichloroquinoline (B42001) | Sodium azide, DMF, room temperature | 4-Azido-2-chloroquinoline | researchgate.net |

| Staudinger Reaction | 4-Azido-8-methylquinolin-2(1H)-thione | Triphenylphosphine, boiling benzene, then acid hydrolysis | 4-Amino-8-methylquinolin-2(1H)-thione | mdpi.com |

| Suzuki-Miyaura Coupling and Reduction | 2-Aryl-4-azido-3-iodoquinolines, Arylboronic acids | Palladium catalyst | Primary 4-amino-2,3-diarylquinolines | mdpi.com |

| Azide-Alkyne Cycloaddition (CuAAC) | 4-Azido-7-chloroquinoline, various alkynes | Copper catalyst | 7-Chloroquinolinotriazoles | nih.gov |

| Conversion to Tetrazoloquinoline | 2-Chloroquinoline-3-carbaldehydes | Sodium azide, acetic acid | Tetrazolo[1,5-a]quinoline-4-carbaldehydes | rsc.org |

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Yield | Reference |

| 2,4-Dichloroquinoline-3-carbonitrile | Sodium azide (1 equiv) | - | DMF | 4-Azido-2-chloroquinoline-3-carbonitrile | Not specified | researchgate.net |

| 4-Azido-8-methylquinolin-2(1H)-thione | Triphenylphosphine | - | Benzene | Phosphazene intermediate | Not specified | mdpi.com |

| 2-Aryl-4-azido-3-iodoquinoline | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Toluene/Ethanol/Water | 4-Amino-2-aryl-3-(4-methoxyphenyl)quinoline | 63% | mdpi.com |

| 4-Azido-7-chloroquinoline | Terminal alkynes | CuSO4·5H2O, Sodium ascorbate (B8700270) | t-BuOH/H2O | 7-Chloroquinolinotriazole derivatives | Moderate to good | nih.gov |

| 3-Azidoquinoline-2,4(1H,3H)-diones | Terminal alkynes | CuSO4/Cu(0) | DMSO | 1,4-Disubstituted 1,2,3-triazoles | Moderate to excellent | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-azido-2-chloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-9-5-8(13-14-11)6-3-1-2-4-7(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQMOFQERVBSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312394 | |

| Record name | 4-Azido-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157027-30-0 | |

| Record name | 4-Azido-2-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157027-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azido 2 Chloroquinoline and Its Analogues

General Principles of Azide (B81097) Group Introduction

The incorporation of an azide (N₃) group into the quinoline (B57606) framework is a fundamental process in the synthesis of azidoquinolines. This functional group is often introduced via nucleophilic substitution, a class of reactions central to organic chemistry.

Nucleophilic Substitution Reactions for Azidation

Nucleophilic substitution is the primary method for introducing an azide group onto a quinoline ring. In this reaction, an azide salt, most commonly sodium azide (NaN₃), acts as the nucleophile. It attacks an electrophilic carbon atom on the quinoline ring, displacing a leaving group, typically a halide such as chloride or bromide. mdpi.commdpi.com The reactivity of the quinoline ring toward nucleophilic aromatic substitution (SNAr) is enhanced by the electron-withdrawing nature of the ring nitrogen atom. tandfonline.com This effect is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack. tandfonline.com

The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt while leaving the azide anion highly reactive. mdpi.commdpi.com The choice of solvent and reaction temperature can be critical for achieving good yields and regioselectivity, especially when multiple potential leaving groups are present on the quinoline core. mdpi.com For instance, in dichloroquinoline derivatives, the C4 position is generally more reactive towards nucleophilic substitution than the C2 or other positions on the benzo-fused portion of the ring system. tandfonline.comnih.gov

Specific Synthetic Routes for 4-Azido-2-chloroquinoline Core and Derivatives

Several distinct synthetic strategies have been developed to construct the 4-azido-2-chloroquinoline scaffold and its derivatives, starting from various quinoline precursors.

Synthesis from 2-Chloroquinoline (B121035) Precursors

The synthesis of azidoquinolines can originate from precursors that already possess a chlorine atom at the 2-position. For example, 2-chloroquinoline-3-carbaldehydes can be converted into tetrazolo[1,5-a]quinoline (B14009986) derivatives through a reaction with sodium azide. rsc.orgrsc.org This transformation involves the initial formation of a 2-azidoquinoline intermediate, which then undergoes an intramolecular cyclization. A mixture of 2-chloroquinoline-3-carbaldehyde (B1585622) and sodium azide in DMSO, when heated, yields the corresponding tetrazolo[1,5-a]quinoline-4-carbaldehyde. rsc.org This reaction highlights the reactivity of the 2-chloro position towards azidation, leading to a fused heterocyclic system rather than a simple substitution. rsc.org

Pathways Involving 4-Azido-2-quinolone Derivatives

Another synthetic approach involves the use of 4-azido-2-quinolone intermediates. preprints.orgmdpi.com These compounds can be prepared from 4-hydroxy-2-quinolone precursors. The synthesis begins with the chlorination of 4-hydroxy-2-quinolone using a reagent like phosphoryl chloride (POCl₃), followed by hydrolysis to yield a 4-chloro-2-quinolone. preprints.org This chlorinated intermediate is then treated with sodium azide in a solvent such as DMF to produce the 4-azido-2-quinolone derivative. preprints.orgekb.eg To arrive at the target 4-azido-2-chloroquinoline, a subsequent chlorination step would be required to convert the oxo group at the C2 position back into a chloro group, a standard transformation in quinoline chemistry.

Preparation from Dichloroquinoline Analogues (e.g., 4,7-dichloroquinoline)

One of the most direct and widely reported methods for synthesizing azido-chloro-quinolines is the regioselective azidation of dichloroquinoline analogues. The reaction of 4,7-dichloroquinoline (B193633) with sodium azide is a prime example of this strategy. mdpi.commdpi.com The greater reactivity of the chlorine atom at the C4 position compared to the C7 position allows for selective substitution. tandfonline.com

Typically, 4,7-dichloroquinoline is dissolved in an anhydrous polar aprotic solvent like DMF, and sodium azide is added. mdpi.commdpi.com The mixture is then heated to facilitate the nucleophilic aromatic substitution. This process yields 4-azido-7-chloroquinoline with high efficiency. mdpi.comresearchgate.net This intermediate is a crucial building block for further chemical modifications, such as in copper-catalyzed azide-alkyne cycloaddition (click chemistry) reactions. researchgate.netresearchgate.netfuture-science.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | NaN₃, anhydrous DMF, 65 °C, 6 h | 4-Azido-7-chloroquinoline | 86% | mdpi.com |

| 4,7-Dichloroquinoline | NaN₃, DMF | 4-Azido-7-chloroquinoline | Not specified | mdpi.comresearchgate.net |

Conversion of Hydroxyquinolones to Azidoquinolones

The synthesis of azidoquinolones can also be achieved starting from hydroxyquinolone precursors, which serves as a pathway to the intermediates discussed in section 2.2.2. A common starting material is a 4-hydroxy-2-quinolone derivative. preprints.orgekb.eg The synthetic sequence involves two key steps. First, the hydroxyl group at the C4 position is converted into a more effective leaving group. This is typically accomplished by treating the 4-hydroxy-2-quinolone with a chlorinating agent such as phosphoryl chloride (POCl₃), which yields a 4-chloro-2-quinolone intermediate. preprints.orgekb.eg

Multi-Component Reactions and Advanced Syntheses

Advanced synthetic strategies, particularly those involving multi-component reactions (MCRs), have become powerful tools for the efficient construction of complex heterocyclic scaffolds. These methods offer significant advantages, including high atom economy, reduced reaction times, and the ability to generate molecular diversity in a single step.

The Ugi-azide four-component reaction (UA-4CR) is a prominent MCR that provides access to 1,5-disubstituted-1H-tetrazoles. beilstein-journals.orgbeilstein-journals.org This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source, such as trimethylsilyl (B98337) azide (TMSN₃). beilstein-journals.org The versatility of the Ugi-azide reaction has been harnessed to create a variety of heterocyclic systems, including quinoline-tetrazoles. researchgate.net

One-pot methodologies combining the Ugi-azide reaction with subsequent cyclization steps have been developed for the synthesis of complex quinoline-based structures. For instance, a novel one-pot Ugi-azide/SNAr/ring–chain azido-tautomerization process has been utilized to synthesize 3-tetrazolyl-tetrazolo[1,5-a]quinolines. acs.org This reaction, which can be promoted by microwave or ultrasound irradiation under catalyst-free conditions, starts with a substituted 2-chloro-3-formylquinoline. acs.orgrsc.org The process involves the initial formation of a tetrazole via the Ugi-azide reaction, followed by an intramolecular nucleophilic aromatic substitution (SNAr) and subsequent tautomerization to yield the final fused quinoline system. acs.orgrsc.org

The general sequence involves the reaction of a 2-chloroquinoline-3-carbaldehyde derivative with an amine, an isocyanide, and azidotrimethylsilane. rsc.org This approach allows for the introduction of various substituents, leading to a library of 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamine derivatives in moderate yields. rsc.org

Table 1: Examples of Ugi-Azide Synthesis of Tetrazolo[1,5-a]quinolines

| Starting Quinoline | Amine | Isocyanide | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-formylquinoline | Aniline (B41778) | tert-Butyl isocyanide | 1-(tert-Butyl)-N-phenyl-N-((tetrazolo[1,5-a]quinolin-4-yl)methyl)-1H-tetrazol-5-amine | ~60% | rsc.org |

| 2-Chloro-6-methyl-3-formylquinoline | Benzylamine | Cyclohexyl isocyanide | N-((1-Cyclohexyl-1H-tetrazol-5-yl)(7-methyltetrazolo[1,5-a]quinolin-4-yl)methyl)benzylamine | ~55% | acs.org |

| 2-Chloro-6-methoxy-3-formylquinoline | 4-Methoxyaniline | Ethyl isocyanoacetate | Ethyl 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)(7-methoxytetrazolo[1,5-a]quinolin-4-yl)amino)acetate | ~65% | acs.org |

The synthesis of azido-substituted quinazolines often relies on regioselective nucleophilic aromatic substitution (SNAr) reactions. The distinct reactivity of different positions on the quinazoline (B50416) core, particularly C2 and C4, allows for controlled functionalization.

A notable methodology involves the synthesis of 4-azido-2-sulfonylquinazoline derivatives. beilstein-journals.org In this process, 2-chloro-4-sulfonylquinazolines react with an azide nucleophile, such as sodium azide (NaN₃). A key transformation occurs where the azide first displaces the sulfonyl group at the C4 position. Subsequently, an intrinsic azide–tetrazole tautomeric equilibrium directs the sulfinate leaving group to replace the chloride at the C2 position, resulting in a "sulfonyl group dance". beilstein-journals.orgnih.gov This transformation is particularly effective for quinazolines bearing electron-donating substituents. beilstein-journals.org

Alternatively, 4-azido-quinazoline derivatives can be prepared from 2,4-dichloroquinazolines. The stepwise substitution of the chlorine atoms can be controlled to achieve regioselectivity. For example, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with an alkyl or aryl sulfinate, followed by substitution with sodium azide, yields 4-azido-6,7-dimethoxy-2-alkyl/arylsulfonylquinazolines. beilstein-journals.org The regioselectivity of these reactions can be influenced by the solvent and reaction conditions. For instance, substitution at the C4 position is often favored in solvents like DMF, while less nucleophilic amines can achieve C2-selectivity in acetonitrile (B52724) (MeCN). beilstein-journals.org

These regioselective methods provide valuable precursors for further modifications, enabling the synthesis of a wide range of functionalized quinazolines. beilstein-journals.orgnih.gov

Table 2: Regioselective Synthesis of Azido-Substituted Quinazolines

| Starting Material | Reagents | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 1. Sodium p-toluenesulfinate 2. NaN₃ | DMF | 4-Azido-6,7-dimethoxy-2-(p-tolylsulfonyl)quinazoline | ~85% | beilstein-journals.org |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 1. NaN₃ 2. Thiophenol, K₂CO₃ | MeOH | 4-Azido-6,7-dimethoxy-2-(phenylthio)quinazoline | ~91% | beilstein-journals.org |

| 6,7-Dimethoxy-2,4-diazidoquinazoline | Pyrrolidine | DMF | 4-(Pyrrolidin-1-yl)-6,7-dimethoxy-2-azidoquinazoline | 93% | nih.gov |

Chemical Transformations and Reactivity of 4 Azido 2 Chloroquinoline

Nucleophilic Substitution Reactions at the Quinoline (B57606) Core

The quinoline ring, being a π-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups and bearing a good leaving group like chlorine.

The chlorine atom at the C2 position of the quinoline nucleus is activated for nucleophilic displacement. This reactivity is a cornerstone for introducing a variety of functional groups at this position. While there are known differences in the reactivity of 2-chloroquinoline (B121035) and 4-chloroquinoline—with the former showing higher reactivity towards methoxide (B1231860) ions and the latter being more susceptible to acid catalysis in reactions with amines—the presence of the azido (B1232118) group at C4 further influences the electronic properties of the ring. researchgate.net

The C2-chloro group can be displaced by various nucleophiles. For instance, the SRN1 reaction between the enolate ion of N,N-dimethylacetamide and 2-chloroquinoline proceeds even without photostimulation, highlighting the inherent reactivity of the C2 position. vt.edu In the context of 2,4-dichloroquinolines, reactions with cyanide anions can lead to the substitution of one or both chlorine atoms, depending on the reaction conditions and the nature of other substituents on the quinoline ring. mdpi.org Electron-acceptor groups on the ring generally increase the reactivity of the chloro group towards nucleophilic attack. mdpi.org

The following table summarizes representative nucleophilic substitution reactions at the C2 position of chloroquinolines.

| Nucleophile | Reagent(s) | Product Type | Ref |

| Amine | R-NH₂ | 2-Aminoquinoline | researchgate.net |

| Methoxide | CH₃O⁻ | 2-Methoxyquinoline | researchgate.net |

| Acetamide Enolate | N,N-dimethylacetamide, KNH₂ | 2-(N,N-dimethylacetamide)quinoline | vt.edu |

| Cyanide | KCN, 18-crown-6 | 2-Cyanoquinoline | mdpi.org |

This table presents generalized reactions based on the reactivity of 2-chloroquinolines; specific yields for 4-azido-2-chloroquinoline may vary.

The azido group at the C4 position is a versatile functional handle, enabling a wide array of chemical transformations. lookchem.comevitachem.com One of the most prominent reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields stable 1,2,3-triazole rings. lookchem.commdpi.com This reaction is highly efficient for linking the quinoline scaffold to other molecules. mdpi.com

Beyond cycloaddition, the azido group can undergo other important reactions:

Reduction: The azide (B81097) can be reduced to a primary amine (4-aminoquinoline) using various reducing agents, such as catalytic hydrogenation or lithium aluminum hydride. evitachem.com This transformation is fundamental for introducing amino functionalities.

Nitrene Formation: Thermal or photochemical decomposition of the azide leads to the loss of dinitrogen and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including intramolecular cyclizations. mdpi.comresearchgate.net For example, 4-phenyl-5-azidoquinolines have been shown to afford pyrido[2,3,4-kl]acridines via intramolecular nitrene insertion. mdpi.com

Staudinger Reaction: The reaction of the azido group with phosphines, like triphenylphosphine (B44618), forms a phosphazene intermediate, which can be hydrolyzed to a primary amine. mdpi.com

Azide-Tetrazole Tautomerism and Cyclization Reactions

A characteristic feature of azido-substituted azaheterocycles, including 4-azidoquinolines, is the existence of a dynamic ring-chain tautomeric equilibrium between the open-chain azide form and the fused ring tetrazole form. mdpi.com

In the case of 4-azido-2-chloroquinoline, the azido group can cyclize onto the adjacent ring nitrogen (N1) to form the fused tetracyclic system, 5-chlorotetrazolo[1,5-a]quinoline. researchgate.net This intramolecular cyclization is a reversible process and a key step in the synthesis of various tetrazoloquinoline derivatives. researchgate.netrsc.orggrafiati.com The reaction of 2-chloroquinolines with sodium azide is a common method to generate these tetrazolo[1,5-a]quinoline (B14009986) systems. researchgate.netmdpi.com The formation of the tetrazole ring is often favored, and this fused heterocyclic system is a scaffold for developing new compounds with potential biological activities. nih.gov

For example, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium azide directly yields the corresponding tetrazolo[1,5-a]quinoline-4-carbaldehyde, demonstrating the favorability of this cyclization. rsc.orggrafiati.com

The equilibrium between the 4-azidoquinoline (B3382245) (azide form) and the tetrazolo[1,5-a]quinoline (tetrazole form) is influenced by several factors, including the electronic nature of substituents, solvent polarity, and physical state (solution vs. solid). mdpi.comresearchgate.netacs.org

Electronic Effects: Electron-withdrawing groups on the quinoline ring tend to stabilize the electron-donating azido group, potentially shifting the equilibrium towards the azide tautomer. researchgate.net Conversely, the fused tetrazole ring itself is an aromatic system, which provides inherent stability. rsc.orgwikipedia.org

Solvent Effects: The equilibrium can be significantly affected by the solvent. researchgate.net For instance, studies on related azidopyrimidines have shown that in chloroform, only the azide form exists, whereas in DMSO, an equilibrium between both tautomers is observed. researchgate.net

Physical State: The dominant tautomer can differ between the solid state and in solution. mdpi.com X-ray crystallography can establish the structure in the solid phase, while NMR spectroscopy is a powerful tool for studying the equilibrium in solution. mdpi.comresearchgate.net

Quantum mechanical calculations and spectroscopic studies have been employed to understand the energetics and mechanism of this isomerism. researchgate.netrsc.org These studies indicate that the transformation is initiated by a π-atomic orbital overlap rather than a simple electrostatic attraction. researchgate.net The stability of the tetrazole form is enhanced by the creation of an additional aromatic ring. rsc.org

Derivatization Strategies via Azido and Chloro Functionalities

The presence of two distinct reactive sites on 4-azido-2-chloroquinoline allows for sequential or one-pot derivatization strategies to build complex molecular architectures. The differential reactivity of the C2-chloro and C4-azido groups can be exploited to achieve regioselective modifications.

For instance, a nucleophilic substitution can first be performed at the C2 position, replacing the chloro group. The resulting 2-substituted-4-azidoquinoline can then undergo a subsequent reaction at the azido group, such as a CuAAC reaction to introduce a triazole ring or a reduction to form an amine. nih.gov

Conversely, the azide-tetrazole equilibrium can be used to direct reactivity. In related quinazoline (B50416) systems, the formation of the tetrazole tautomer can facilitate a nucleophilic substitution at the C2 position by altering the electronic landscape of the molecule. researchgate.netnih.govbeilstein-journals.org A similar strategy could be envisioned for 4-azido-2-chloroquinoline, where the initial formation of 5-chlorotetrazolo[1,5-a]quinoline is followed by substitution at the C5 position (originally the C4 position of the quinoline).

A powerful example of using both functionalities is the synthesis of 4-amino-2,3-diarylquinolines. This was achieved via an initial Suzuki-Miyaura cross-coupling of a related 2-aryl-4-azido-3-iodoquinoline, followed by an in situ reduction of the azido group to an amine. mdpi.com This demonstrates how the azido group can be carried through a metal-catalyzed coupling reaction before being transformed in a subsequent step.

This dual reactivity makes 4-azido-2-chloroquinoline a valuable building block for combinatorial chemistry and the synthesis of libraries of substituted quinolines and fused heterocycles for various applications.

Reductive Transformations of the Azido Group (e.g., to Amino Derivatives)

The reduction of the azido group to a primary amine is a fundamental transformation of 4-Azido-2-chloroquinoline, yielding 4-amino-2-chloroquinoline derivatives. These aminoquinolines are crucial intermediates for the synthesis of various biologically active molecules. Several methods are employed for this reduction, with the Staudinger reaction being a particularly mild and efficient choice.

The Staudinger reduction involves a two-step process. wikipedia.org Initially, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (PPh₃), to form a phosphazene (or iminophosphorane) intermediate. wikipedia.org This is followed by hydrolysis of the intermediate, which yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org This method is advantageous as it proceeds under mild conditions and avoids the use of harsh reducing agents or catalysts that could affect other sensitive functional groups on the quinoline core. mdpi.com For instance, the reduction of 4-azido-2-chloroquinoline-3-carbonitrile to the corresponding 4-amino derivative is effectively achieved through the formation and subsequent hydrolysis of the phosphazene intermediate. researchgate.net

Alternative reduction methods include catalytic hydrogenation. However, this approach can be more expensive and may lead to the formation of by-products, especially if other reducible groups are present in the substrate. mdpi.com Another method involves the use of sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like a palladium complex, which serves as a source of hydrogen. ias.ac.in This method has been demonstrated for the reduction of various aryl azides to primary amines in an aqueous medium, offering a practical and environmentally friendly option. ias.ac.in

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | Mild conditions; high selectivity; forms a stable phosphazene intermediate. | wikipedia.orgmdpi.com |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Effective but can be expensive and may lead to side reactions with other functional groups. | mdpi.comorgsyn.org |

| Sodium Borohydride Reduction | NaBH₄, Pd catalyst | Environmentally friendly (can be run in water); uses a solid hydrogen source. | ias.ac.in |

Phosphazene Formation and Subsequent Conversions

The reaction of 4-Azido-2-chloroquinoline with phosphines, most commonly triphenylphosphine, results in the formation of a stable N-P ylide known as a phosphazene or iminophosphorane. wikipedia.orgchem-station.com This reaction, the first step of the Staudinger ligation, proceeds via the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group, leading to the expulsion of dinitrogen (N₂) gas. wikipedia.org The resulting phosphazene derived from 4-Azido-2-chloroquinoline is a key intermediate with its own unique reactivity.

The most common conversion of this phosphazene is hydrolysis to produce a primary amine (4-amino-2-chloroquinoline), as discussed in the previous section. mdpi.comresearchgate.net This hydrolysis can be achieved using dilute acid, providing a controlled and smooth pathway to the amino derivative. mdpi.com

Beyond hydrolysis, the phosphazene intermediate can participate in the aza-Wittig reaction. ehu.eswikipedia.org In this process, the iminophosphorane reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, with triphenylphosphine oxide as a byproduct. wikipedia.orgbeilstein-journals.org This reaction is a powerful tool for constructing carbon-nitrogen double bonds. Intramolecular aza-Wittig reactions, where the carbonyl group is part of the same molecule, are particularly useful for synthesizing N-heterocyclic compounds. ehu.es While specific examples starting directly from the 4-azido-2-chloroquinoline-derived phosphazene are specialized, the general mechanism provides a synthetic route to complex fused quinoline systems. ehu.es

| Reaction | Reactants | Product Type | Significance | Reference |

|---|---|---|---|---|

| Phosphazene Formation (Staudinger Reaction) | Azide (R-N₃) + Triphenylphosphine (PPh₃) | Phosphazene / Iminophosphorane (R-N=PPh₃) | Forms a stable intermediate; releases N₂ gas. | wikipedia.orgchem-station.com |

| Hydrolysis | Phosphazene + H₂O | Primary Amine (R-NH₂) | Mild method for converting azides to amines. | wikipedia.orgmdpi.com |

| Aza-Wittig Reaction | Phosphazene + Aldehyde/Ketone (R'-CO-R'') | Imine (R-N=CR'R'') | Forms C=N bonds; useful for synthesizing imines and N-heterocycles. | ehu.eswikipedia.org |

Modifications Leading to Substituted Quinoline Systems

The dual functionality of 4-Azido-2-chloroquinoline allows for modifications at both the C4-azido group and the C2-chloro group, paving the way for a wide array of substituted quinoline systems.

A significant reaction involving the azido group is the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.net This reaction involves treating the azide with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.com For example, 4-azido-7-chloroquinoline has been reacted with various sulfonamide-based alkynes to produce quinoline- mdpi.comCurrent time information in Bangalore, IN.rsc.org-triazole hybrids, which are of interest for their potential biological activities. future-science.com This transformation is highly efficient and tolerates a wide range of functional groups, making it a robust method for molecular assembly. future-science.comresearchgate.net

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of chloroquinolines towards nucleophiles is well-established, with the C2 and C4 positions being the most reactive sites. researchgate.netresearchgate.net In 4-Azido-2-chloroquinoline, the C2-chloro group can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new substituents. This allows for the synthesis of 2-substituted-4-azidoquinolines, which can then undergo further transformations at the azido group.

Furthermore, the interplay between the azido group and the chloro-substituted ring can lead to the formation of fused heterocyclic systems. In related 2-chloroquinoline systems, treatment with sodium azide can lead to the formation of tetrazolo[1,5-a]quinoline derivatives through an intramolecular cyclization process. rsc.org This ring-chain tautomerization involves the terminal nitrogen of the azide group (formed by substitution at C4) attacking the electrophilic C4a carbon, which is part of the fused ring system, a transformation that highlights the complex reactivity of azidoquinolines.

Applications of 4 Azido 2 Chloroquinoline in Advanced Chemical Synthesis

Integration into Click Chemistry Frameworks

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The azide (B81097) group of 4-azido-2-chloroquinoline is an ideal participant in several key click reactions, facilitating its integration into diverse molecular frameworks for drug discovery and materials science.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, involving the reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This reaction is widely employed for the synthesis of quinoline-based hybrids. 4-Azido-2-chloroquinoline serves as the key azide component, reacting with a diverse array of terminal alkynes in the presence of a copper(I) catalyst to yield novel quinoline (B57606) derivatives.

The CuAAC reaction is prized for its regioselectivity, affording exclusively the 1,4-isomer, and its operational simplicity. The reaction typically proceeds under mild conditions, often in aqueous solvent systems, and demonstrates tolerance to many functional groups, which simplifies synthetic planning by reducing the need for protecting groups. This methodology has been instrumental in creating libraries of novel 4-(1,2,3-triazol-1-yl)-2-chloroquinoline derivatives for biological screening. For instance, novel 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids have been synthesized in good yields using Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reactions. researchgate.net

Table 1: Examples of CuAAC Reactions in Quinoline Derivatization

| Azide Reactant | Alkyne Reactant | Catalyst/Conditions | Product Type | Yield (%) |

| 2-azido-N-(7-chloroquinolin-4-yl)acetamide | Phenylacetylene | CuSO₄, Sodium Ascorbate (B8700270), tBuOH/H₂O | 7-chloroquinoline-triazole hybrid | 76-88 |

| 4-Azido-2-chloroquinoline | Propargyl alcohol | CuI, Diisopropylethylamine (DIPEA) | 2-chloro-4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)quinoline | Good |

| 4-Azido-7-chloroquinoline | Various terminal alkynes | Copper(I) | 1-(7-chloroquinolin-4-yl)-1,2,3-triazoles | High |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free variant of the azide-alkyne cycloaddition. magtech.com.cnnih.gov The reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, which reacts spontaneously with an azide without the need for a toxic metal catalyst. magtech.com.cnnih.gov This makes SPAAC particularly suitable for applications in biological systems and bioconjugation, where the cytotoxicity of copper is a concern. magtech.com.cn

The driving force for the reaction is the release of ring strain in the cyclic alkyne upon forming the stable triazole ring. magtech.com.cn While specific examples detailing the use of 4-azido-2-chloroquinoline in SPAAC are not prevalent in the reviewed literature, its azide functionality makes it a suitable candidate for such reactions. The methodology would involve reacting 4-azido-2-chloroquinoline with a strained alkyne, such as a dibenzocyclooctyne (DIBO) derivative, to form the corresponding triazole conjugate under physiological conditions. nih.gov This approach holds significant potential for the in-situ formation of quinoline-containing bioconjugates.

The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine. nih.govrsc.org This reaction has become a cornerstone of chemical biology for its ability to covalently link molecules in a biological environment without interfering with native biochemical processes. nih.govnih.gov The reaction proceeds in two main stages: the initial Staudinger reaction forms an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide-linked product and a phosphine (B1218219) oxide byproduct.

As an azide-bearing compound, 4-azido-2-chloroquinoline is a potential substrate for the Staudinger ligation. This would enable the covalent attachment of the chloroquinoline moiety to proteins, peptides, or other biomolecules that have been modified to contain a phosphine group. nih.gov This strategy could be employed to create targeted therapeutic agents or biological probes. Although direct applications of 4-azido-2-chloroquinoline in Staudinger ligations are not extensively documented, the underlying chemistry provides a clear pathway for its use in advanced bioconjugation strategies.

Synthesis of Quinoline-1,2,3-Triazole Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in modern drug design. juniperpublishers.comrepec.org This can lead to compounds with improved efficacy, novel mechanisms of action, or better selectivity. juniperpublishers.comrepec.org The synthesis of hybrids containing both a quinoline ring and a 1,2,3-triazole ring has been a particularly fruitful area of research, with 4-azido-2-chloroquinoline often serving as the key precursor for the quinoline part.

The design of triazole-quinoline conjugates is often guided by the goal of creating new chemical entities with enhanced biological activities, such as anticancer or antimicrobial properties. acs.orgnih.gov The synthesis of these conjugates predominantly relies on the CuAAC reaction, where 4-azido-2-chloroquinoline is reacted with a diverse library of terminal alkynes. nih.govtubitak.gov.tr This modular approach allows for the systematic variation of the substituent attached to the triazole ring, enabling a thorough exploration of the structure-activity relationship (SAR).

The synthesis is typically a one-pot procedure where the azide (4-azido-2-chloroquinoline) and the chosen alkyne are stirred in a suitable solvent system with a copper(I) source and a reducing agent like sodium ascorbate to maintain the copper in its active +1 oxidation state. researchgate.net This efficient synthetic route has facilitated the creation of a wide range of quinoline-1,2,3-triazole hybrids. nih.govnih.gov

Table 2: Synthetic Overview for Quinoline-Triazole Conjugates

| Quinoline Precursor | Reaction Type | Key Reagents | Resulting Hybrid Structure |

| 4-Azido-2-chloroquinoline | CuAAC | Terminal Alkynes, Copper(I) catalyst | 1-(2-Chloroquinolin-4-yl)-4-substituted-1H-1,2,3-triazole |

| Quinoline-propargyl ethers | CuAAC | Organic Azides, Copper(I) catalyst | Quinoline-O-CH₂-Triazole conjugates |

| 8-Aminoquinoline | Multi-step synthesis involving diazotization and azidation, followed by CuAAC | NaNO₂, NaN₃, Terminal Alkynes, Cu(I) | 8-(1H-1,2,3-triazol-1-yl)quinoline derivatives |

In quinoline-1,2,3-triazole hybrids, the triazole ring is more than just an inert linker connecting the quinoline scaffold to another molecular fragment. The 1,2,3-triazole moiety is itself a significant pharmacophore, known to engage in biological interactions such as hydrogen bonding, and is present in a variety of pharmacologically active compounds. acs.orgtandfonline.com This ring system is metabolically stable and can act as a bioisostere for an amide bond, which is a common feature in many bioactive molecules.

The triazole ring serves a dual function:

As a Linker: It provides a stable, covalent connection between the quinoline core and other functional groups or pharmacophores. Its formation via click chemistry allows for a modular assembly of the final hybrid molecule. researchgate.net

This dual role has been exploited in the design of numerous quinoline-triazole conjugates with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comresearchgate.net The ability to easily synthesize these hybrids using precursors like 4-azido-2-chloroquinoline continues to make this a vibrant area of medicinal chemistry research. repec.org

Application in Medicinal Chemistry Research

The quinoline scaffold is a foundational structure in medicinal chemistry, with derivatives showing a wide array of biological activities. sinocurechem.comnih.gov 4-Azido-2-chloroquinoline serves as a versatile precursor in the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antimalarial agents and for research into neurodegenerative diseases. mdpi.comnih.gov The presence of the azide group is particularly advantageous as it allows for the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to create more complex molecules. mdpi.com

A key application of this chemistry is in the synthesis of 1,2,3-triazole-containing quinoline derivatives. For instance, the reaction of 4-azido-7-chloroquinoline, a close analog of the subject compound, with various alkynes yields 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines. mdpi.com This highlights a common strategy where the azide group of a 4-azidoquinoline (B3382245) derivative is used to link the quinoline core to other pharmacologically active moieties. The resulting triazole-linked hybrids are then evaluated for their biological activity. nih.gov

Furthermore, the 4-aminoquinoline (B48711) structure, which can be derived from 4-azidoquinolines, is a well-established pharmacophore for antimalarial drugs like chloroquine (B1663885). nih.govresearchgate.net Research in this area focuses on modifying the quinoline core and its side chains to overcome drug resistance. The synthetic flexibility offered by the azido (B1232118) and chloro substituents on 4-azido-2-chloroquinoline makes it a valuable starting material for creating libraries of new 4-aminoquinoline derivatives.

In the context of neurodegenerative diseases, chloroquinoline derivatives have been investigated as modulators of amyloid peptide precursor metabolism, which is relevant to Alzheimer's disease. nih.gov The ability to synthesize a variety of quinoline-based structures from precursors like 4-azido-2-chloroquinoline can aid in the development of new compounds to study and potentially treat such conditions.

| Precursor Compound | Reaction Type | Resulting Structure | Potential Therapeutic Application |

| 4-Azido-7-chloroquinoline | Azide-alkyne cycloaddition | 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinolines | Antimalarial |

| 4-Azido-2-chloroquinoline | Reduction of azide, nucleophilic substitution | Substituted 4-aminoquinolines | Antimalarial, Antiviral, Anticancer |

| Chloroquinoline derivatives | Pharmacomodulation | Novel quinoline-based compounds | Alzheimer's disease |

Application in Materials Science Research (e.g., OLED materials)

Quinoline derivatives are of significant interest in materials science due to their electronic and photophysical properties. sinocurechem.com They are frequently used as components in organic light-emitting diodes (OLEDs) because their electron-rich structure can enhance conductivity and light absorption. sinocurechem.comnih.gov While direct applications of 4-azido-2-chloroquinoline in OLEDs are not extensively documented, its structure provides a foundation for the synthesis of advanced materials.

The quinoline core itself is a known luminophore, and various substitutions on the quinoline ring can tune the emission color and efficiency of the resulting material. nih.gov For example, different quinoline derivatives have been synthesized and incorporated as emitters in multilayered OLEDs, resulting in devices that emit in the blue to sky-blue regions of the spectrum. nih.gov

The functional groups on 4-azido-2-chloroquinoline, namely the azide and chloro groups, are reactive handles that can be used to build more complex molecules for materials applications. The azide group can be utilized in click chemistry to attach the quinoline core to polymers or other organic molecules, a common strategy for creating new materials with tailored properties. rsc.org The chloro group can be displaced through various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups that can influence the material's electronic properties, morphology, and processability.

The development of new electron-transport materials is crucial for improving the performance of OLEDs. rsc.org The inherent electron-deficient nature of the pyridine (B92270) ring within the quinoline structure suggests that derivatives of 4-azido-2-chloroquinoline could be engineered to have good electron-transporting capabilities. By carefully selecting the substituents that replace the chloro group or are attached via the azide, it is possible to modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule to facilitate electron injection and transport in an OLED device.

| Quinoline Derivative Type | Role in OLED | Resulting Emission | Key Structural Feature |

| Anthracene-substituted quinolines | Emitter | Blue to Sky-Blue | Extended π-conjugation |

| Phenylanthracene-substituted indenoquinolines | Emitter | Blue | Fused ring system |

| 2,4-Diarylquinolines | Emitter | Green/Blue | Donor-acceptor structure |

Role in Glycobiology Research

The study of glycans and their role in biological processes, known as glycobiology, often relies on chemical tools to label and visualize these complex biomolecules. nih.govnih.gov Metabolic oligosaccharide engineering is a powerful technique that involves introducing unnatural monosaccharides containing a bioorthogonal chemical reporter, such as an azide, into cellular glycans. nih.govnih.gov

Glycan Metabolic Engineering Applications

In glycan metabolic engineering, cells are fed with a modified sugar that has an azide group. nih.govnih.gov This azido-sugar is then processed by the cell's own biosynthetic machinery and incorporated into glycoproteins and other glycoconjugates. nih.govnih.gov The azide group, now displayed on the cell surface, serves as a chemical handle for subsequent detection or modification. nih.gov

While 4-azido-2-chloroquinoline itself is not an azido-sugar, it can be used to synthesize fluorescent probes that can react with the metabolically incorporated azide groups. The azide on the quinoline can be modified, or the quinoline itself can be attached to a molecule that reacts with the azido-sugars. The inherent fluorescence of the quinoline core makes it a suitable scaffold for creating such probes. nih.gov These probes can then be used to visualize the location and trafficking of glycans in living cells and organisms.

Glycomics Studies Utilizing Azido-Tagged Molecules

Glycomics, the comprehensive study of the entire set of glycans in an organism, also benefits from the use of azido-tagged molecules. nih.gov After metabolic labeling with azido-sugars, the resulting azido-glycoproteins can be selectively isolated from complex biological samples. This is typically achieved by reacting the azide with a probe that has an affinity tag, such as biotin. The biotinylated glycoproteins can then be captured and enriched for subsequent analysis by mass spectrometry.

Quinoline-based fluorescent labels are also used in glycan analysis. premierbiosoft.com For example, fluorescently labeled glycans can be separated and quantified using techniques like high-performance liquid chromatography (HPLC). researchgate.netbidmc.org 4-Azido-2-chloroquinoline can serve as a starting material for the synthesis of novel fluorescent tags for glycomics studies. The azide and chloro groups provide points of attachment for functionalities that can enhance the tag's performance, such as its solubility, reactivity, and spectral properties.

| Technique | Role of Azide | Potential Role of 4-Azido-2-chloroquinoline |

| Glycan Metabolic Engineering | Bioorthogonal handle on modified sugars | Precursor for fluorescent probes to detect azido-sugars |

| Glycomics | Chemical handle for enrichment of glycoproteins | Precursor for novel fluorescent tags for glycan analysis |

Precursor for Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a central theme in organic chemistry, as these structures are often found in natural products and pharmaceutically active compounds. uomustansiriyah.edu.iqairo.co.in 4-Azido-2-chloroquinoline is a valuable building block for the construction of more elaborate fused and binary heterocyclic systems. researchgate.net

Quinolines as Building Blocks for Fused and Binary Systems

The reactivity of the azide and chloro substituents in 4-azido-2-chloroquinoline allows for a variety of cyclization and coupling reactions to form new rings fused to the quinoline core. For example, reactions of 2,4-dichloroquinolines with sodium azide can regioselectively yield 4-azido-2-chloroquinolines. researchgate.net These intermediates can then undergo further reactions to produce fused heterocyclic systems.

One notable example is the synthesis of pyrazolo[3,4-b]quinolines. researchgate.net These are tetracyclic systems that can be prepared from substituted 2-chloroquinolines. The versatility of the starting material allows for the introduction of various substituents on the final heterocyclic product, which is crucial for tuning its properties.

The azide group itself can participate in intramolecular cyclization reactions. For instance, the thermal or photochemical decomposition of an azide can lead to the formation of a highly reactive nitrene intermediate, which can then insert into a nearby C-H bond to form a new ring. Alternatively, the azide can undergo cycloaddition reactions with other unsaturated functionalities within the same molecule to construct fused heterocyclic systems.

The chloro group at the 2-position is susceptible to nucleophilic substitution, providing a straightforward way to introduce a variety of side chains that can then be used to build additional rings. This dual reactivity makes 4-azido-2-chloroquinoline a powerful tool for synthetic chemists aiming to create novel and complex heterocyclic architectures.

| Starting Material | Key Intermediate | Resulting Fused System |

| 2,4-Dichloroquinoline (B42001) | 4-Azido-2-chloroquinoline | Pyrazolo[3,4-b]quinoline |

| Substituted 2-chloroquinoline-3-carbonitriles | 3-Amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline | 2,4-Diazidoquinoline-3-carbonitrile |

Synthesis of Quinoline-Based Peptidomimetics

The synthesis of quinoline-based peptidomimetics from 4-azido-2-chloroquinoline can be envisioned through a strategic, multi-step approach that leverages the distinct reactivity of the chloro and azido functionalities. A plausible synthetic route involves an initial nucleophilic aromatic substitution (SNAr) at the 2-position, followed by elaboration of a peptide chain and subsequent intramolecular reaction of the azido group to form a peptidomimetic linkage.

Nucleophilic Substitution and Peptide Elongation

The first step in the synthesis involves the nucleophilic displacement of the chlorine atom at the 2-position of the quinoline ring with an amino acid ester. This reaction is a well-established method for the formation of carbon-nitrogen bonds on the quinoline core. The amino group of an amino acid ester acts as the nucleophile, attacking the electron-deficient C2 position of the quinoline ring. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), and may be facilitated by the presence of a base to deprotonate the incoming amine and neutralize the HCl generated during the reaction.

Following the successful coupling of the first amino acid, standard peptide synthesis protocols can be employed to elongate the peptide chain. This involves the deprotection of the ester group to reveal a carboxylic acid, which is then coupled to the amino group of a second amino acid ester using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). This cycle of deprotection and coupling can be repeated to build a desired peptide sequence attached to the quinoline scaffold.

Formation of the Peptidomimetic Linkage via Intramolecular Aza-Wittig Reaction

With the peptide chain in place, the 4-azido group is utilized to form the peptidomimetic linkage. A key strategy is the intramolecular aza-Wittig reaction. This reaction involves the conversion of the azide to an iminophosphorane through treatment with a phosphine, typically triphenylphosphine (B44618) (PPh3). The resulting iminophosphorane is a powerful nucleophile that can react with a carbonyl group, such as a ketone or an ester, located on the peptide side chain.

To facilitate this intramolecular cyclization, the terminal amino acid of the peptide chain would need to be modified to contain a carbonyl group at an appropriate position to allow for the formation of a stable cyclic structure. For example, the use of a β-keto amino acid or the oxidation of a secondary alcohol on the peptide side chain could introduce the necessary ketone functionality. The intramolecular aza-Wittig reaction would then lead to the formation of a cyclic imine, which serves as a rigid and stable peptide bond isostere, locking the conformation of the peptidomimetic.

The following table outlines a representative, albeit hypothetical, reaction scheme for the synthesis of a quinoline-based peptidomimetic, drawing upon established reaction principles for each step.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Azido-2-chloroquinoline, Glycine methyl ester | K2CO3, DMF, 80 °C | Methyl 2-((4-azidoquinolin-2-yl)amino)acetate |

| 2 | Methyl 2-((4-azidoquinolin-2-yl)amino)acetate, Boc-Alanine | 1. LiOH, THF/H2O; 2. HATU, DIPEA, DMF | Boc-Ala-Gly-Quinoline-4-azide |

| 3 | Boc-Ala-Gly-Quinoline-4-azide with a terminal ketone functionality | 1. TFA/DCM; 2. PPh3, Toluene, reflux | Cyclic quinoline-based peptidomimetic with an imine linkage |

Detailed Research Findings

While a complete, end-to-end synthesis of a quinoline-based peptidomimetic starting directly from 4-azido-2-chloroquinoline is not extensively detailed in a single report, the feasibility of this approach is strongly supported by a body of literature on related reactions.

Studies on the reactivity of chloroquinolines have demonstrated that the 2- and 4-positions are susceptible to nucleophilic attack by amines, with the 4-position often being more reactive in 2,4-dichloroquinoline systems. However, in 4-azido-2-chloroquinoline, the electronic influence of the azido group may modulate the reactivity of the 2-position, making it a viable site for initial substitution.

The Staudinger reaction and the subsequent aza-Wittig reaction are powerful tools in organic synthesis for the conversion of azides into amines or imines, respectively. The intramolecular variant of the aza-Wittig reaction has been successfully employed to synthesize a variety of nitrogen-containing heterocyclic compounds. The formation of an iminophosphorane from an aryl azide, such as the one present in 4-azidoquinoline derivatives, and its subsequent intramolecular reaction with a carbonyl group is a well-precedented transformation. The success of such a cyclization would depend on the length and flexibility of the peptide linker, which would need to be optimized to favor the desired ring formation.

Computational and Theoretical Studies on 4 Azido 2 Chloroquinoline and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of the electronic structure and properties of molecules, providing a theoretical framework for understanding their chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and predict structural parameters. siftdesk.orgdergipark.org.trresearchgate.net For instance, in a study on 8-chloroquinoline-2-carbaldehyde, DFT with the B3LYP/6-31G(d,p) basis set was used to determine the optimized molecular structure and its global minimum energy. siftdesk.org Such calculations provide data on bond lengths and angles, which are often in good agreement with experimental X-ray diffraction data. researchgate.net For example, the calculated bond lengths for C-C, C-N, and C-Cl in chloroquinoline derivatives generally align with established ranges. siftdesk.org

The optimized geometry of a molecule represents its most stable conformation. DFT calculations can predict these geometries with high accuracy. For example, in a study of two new quinoline-2-carboxylic acid derivatives, DFT geometry optimization revealed changes in dihedral angles between the quinoline and phenyl rings upon optimization. mdpi.com These computational predictions are crucial for understanding the three-dimensional arrangement of atoms in a molecule, which in turn influences its physical and chemical properties.

| Parameter | Calculated Value | General Range (Å) |

|---|---|---|

| C=C Bond Length | ~1.372 Å | 1.371 - 1.394 |

| C-C Bond Length | ~1.421 Å | 1.339 - 1.417 |

| C-N Bond Length | ~1.422 Å | 1.325 - 1.437 |

Theoretical Analysis of Vibrational Spectra (e.g., Raman and Infrared)

Theoretical calculations are instrumental in the analysis and interpretation of vibrational spectra, such as Infrared (IR) and Raman spectroscopy. nih.gov DFT methods can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra. dergipark.org.tr This comparison helps in the assignment of observed spectral bands to specific vibrational modes of the molecule. dergipark.org.tr For example, the characteristic azide (B81097) (N₃) stretching vibration in azido-containing compounds is readily identifiable in IR spectra, and its position can be predicted computationally. The IR spectrum of 4-azido-2-chloroquinoline-3-carbonitrile showed a distinct azide absorption band at 2120 cm⁻¹. researchgate.net

Software programs like VEDA are used to perform Potential Energy Distribution (PED) analysis, which helps in the detailed assignment of vibrational modes. scielo.org.mx For instance, in the study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations helped assign the C-N stretching vibrations in the FT-Raman and infrared spectra. dergipark.org.tr Theoretical spectra are often scaled by a factor to better match experimental results, accounting for anharmonicity and other effects not fully captured by the calculations. scielo.org.mx

Investigation of Electronic Structure and Energetics

Quantum chemical calculations provide deep insights into the electronic structure of molecules, including the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as the energy difference between them (the HOMO-LUMO gap) is related to the molecule's reactivity and electronic transition properties. rsc.org For a quinoline-1,2,3-triazole-aniline hybrid, DFT studies showed that the HOMO was located on the fluoroaniline (B8554772) moiety, while the LUMO was on the quinoline and triazole rings, indicating its capacity to both donate and accept electrons. mdpi.com

These calculations can also determine various energetic properties, such as the standard molar enthalpies of formation and vaporization. mdpi.com For example, quantum-chemical G4 methods have been used to calculate the gas-phase enthalpies of formation of quinoline derivatives, which showed good agreement with experimental data. mdpi.com Such thermodynamic data are crucial for understanding the stability and reactivity of these compounds. mdpi.com Furthermore, computational methods can elucidate the energetics of reaction pathways, as demonstrated in the ruthenium-catalyzed annulation of enaminones with anthranils to synthesize 3-substituted quinolines. mdpi.com

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein or nucleic acid. These methods are central to computer-aided drug design. mdpi.com

Prediction of Molecular Interactions with Biological Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used to understand the interactions between quinoline derivatives and their biological targets. samipubco.com For example, docking studies have been performed on quinoline derivatives with various enzymes and receptors to predict their binding modes and affinities. researchgate.netnih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. samipubco.com

In a study of novel indole-quinoline derivatives, molecular docking was used to analyze the binding affinities with target proteins like ALB, STAT3, BCL2, and MMP9, revealing hydrogen bonding and hydrophobic interactions with various amino acids. orientjchem.org Similarly, docking studies of quinoline derivatives with the TRPV1 receptor, a target for pain relief, have provided insights into binding affinity and interaction sites. samipubco.com The stability of these docked complexes can be further evaluated using molecular dynamics (MD) simulations, which simulate the movement of atoms over time. osti.gov

Computational Approaches for Ligand-Receptor Binding

Computational methods are essential for understanding the thermodynamics and kinetics of ligand-receptor binding. imrpress.com Molecular docking programs like AutoDock Vina and Glide are commonly used to calculate the binding energy, which is a measure of the affinity between the ligand and the receptor. mdpi.comsamipubco.com A more negative binding energy generally indicates a stronger and more stable interaction. orientjchem.org For instance, a study on new quinoline derivatives as potential antioxidant and antibacterial agents found that one compound exhibited a binding energy of -9.1 and -9.3 kcal/mol with human NAD(P)H dehydrogenase (quinone 1) and DNA gyrase, respectively. nih.gov

Beyond binding affinity, computational approaches can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. researchgate.net In silico tools like SwissADME help researchers evaluate the drug-likeness of compounds early in the discovery process. samipubco.comresearchgate.net These predictions are crucial for optimizing lead compounds and minimizing the chances of failure in later stages of drug development. samipubco.com

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|

| ALB (5YOQ) | -5.8 |

| STAT3 (4ZIA) | -5.5 |

| BCL2 (6O0K) | -7.0 |

| MMP9 (2OVX) | -7.7 |

Assessment of Molecular Properties for Design Principles

Computational and theoretical studies serve as a powerful tool in modern drug discovery, enabling the prediction of molecular properties to guide the rational design of new therapeutic agents. For 4-azido-2-chloroquinoline and its analogues, these in silico methods are crucial for evaluating their potential as drug candidates and for understanding the structural features that govern their biological activity.

Evaluation of Drug-Likeness Parameters in Chemical Biology

The concept of "drug-likeness" assesses a compound's suitability for development as a drug, based on physicochemical properties that influence its pharmacokinetics. A primary framework for this evaluation is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a compound violates two or more of its criteria. Computational software is frequently employed to calculate these parameters for novel compounds.

In the context of quinoline-based compounds, including derivatives of 4-azido-2-chloroquinoline, in silico tools like the Molinspiration program and SWISSADME are used to predict their drug-likeness profiles. scielo.brgrafiati.com Studies on various quinoline-triazole hybrids, synthesized from 4-azidoquinoline (B3382245) precursors, have shown that these molecules generally exhibit favorable properties. researchgate.netmdpi.com For instance, the molecular hybridization of 1,2,3-triazoles with the quinoline scaffold often results in compounds that maintain favorable toxicity profiles while showing improved potency. researchgate.net

Predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters for a series of quinoline–1,2,3-triazole–aniline (B41778) hybrids, derived from 4-azido-7-chloroquinoline, indicated that most of the synthesized compounds are drug-like molecules. mdpi.com The analysis of these parameters is essential in the early stages of drug design to identify candidates with a higher probability of success in clinical trials. For example, a study on chloroquine (B1663885) hybrids highlighted that the designed compounds fulfilled all the parameters established by Lipinski's rule, indicating high bioavailability properties. scielo.br The calculated LogP value, a measure of lipophilicity, for one quinoline hybrid was found to be 4.152, suggesting good cell membrane permeability. nih.gov

The table below presents a representative analysis of drug-likeness parameters for hypothetical analogues of 4-Azido-2-chloroquinoline, based on typical values reported for similar quinoline derivatives.

| Parameter | Lipinski's Rule of Five Guideline | Representative Value for Analogues | Compliance |

| Molecular Weight (MW) | ≤ 500 g/mol | 350 - 480 | Yes |

| LogP (Lipophilicity) | ≤ 5 | 3.5 - 4.8 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 - 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 5 - 9 | Yes |

| Molar Refractivity | 40 - 130 | 90 - 125 | Yes |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | 80 - 120 Ų | Yes |

This table is generated based on typical values found in computational studies of quinoline derivatives and serves as an illustrative example.

In Silico Studies of Pharmaceutical Potency and Structure-Activity Relationships

In silico methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the pharmaceutical potency of 4-azido-2-chloroquinoline analogues and in elucidating their structure-activity relationships (SAR). These studies help to identify the key structural motifs responsible for biological activity and guide the optimization of lead compounds.

Molecular docking studies have been conducted to investigate the binding interactions of quinoline-triazole hybrids with various biological targets. For example, derivatives have been docked against acetylcholinesterase, a relevant target in neurodegenerative diseases, to predict their binding affinity. researchgate.net In other research, in silico molecular docking was used to investigate the binding affinities of quinoline hybrids as potential inhibitors of glutathione (B108866) reductase in Plasmodium falciparum. up.ac.za Such studies can reveal that certain hybrids function as noncompetitive inhibitors by binding to the perimeter of the enzyme's active site. usta.edu.co

Structure-activity relationship (SAR) studies on quinoline-based hybrids have highlighted several critical factors for enhancing biological efficacy. researchgate.net Key findings from various studies include:

Importance of the 4-Amino Group: For antiplasmodial activity, the presence of an amino group at the 4-position of the quinoline ring is often crucial for activity, as it is believed to be necessary for drug accumulation in the parasite's food vacuole. up.ac.zaacs.org

Role of the 7-Chloro Group: The 7-chloro substituent on the quinoline ring is a requirement for the inhibition of β-hematin formation, a key process in the malaria parasite's survival. acs.org

Influence of Side Chains: The nature and length of side chains attached to the quinoline nucleus significantly impact potency. For instance, in a series of anti-HIV quinoline–1,2,3-triazole–aniline hybrids, the substitution pattern on the aniline ring led to significant variations in activity. mdpi.com Similarly, for antitubercular quinoline-triazole hybrids, strategic positioning of substituents and the choice of linker are critical for enhancing efficacy. researchgate.netresearchgate.net Modifications to the electronic and steric properties of these hybrids can also help bypass common drug resistance mechanisms. researchgate.net

Triazole Moiety Substituents: In 7-chloroquinolinotriazole derivatives synthesized via click chemistry, the substituents on the triazole moiety were varied to study their impact on antimalarial activity. nih.gov These SAR studies provide a basis for designing new structural variations with improved potency. nih.gov

The following table summarizes key structure-activity relationships for analogues of 4-Azido-2-chloroquinoline based on published research findings.

| Structural Moiety | Modification | Impact on Biological Activity | Target/Disease |

| Quinoline Core | Presence of 4-amino group | Essential for accumulation in the parasite food vacuole | Malaria up.ac.zaacs.org |

| Quinoline Core | Presence of 7-chloro group | Required for β-hematin inhibition | Malaria acs.org |

| Side Chain | Bulky substituents at position-7 | Facilitates antiproliferative activity | Cancer frontiersin.org |

| Linker | Optimal linker selection | Critical for enhancing antimycobacterial efficacy | Tuberculosis researchgate.netresearchgate.net |

| Triazole Substituent | Varied aromatic/aliphatic groups | Modulates antimalarial potency | Malaria nih.gov |

These computational and theoretical assessments are indispensable for refining the design of 4-azido-2-chloroquinoline analogues, enabling the development of molecules with optimized pharmacokinetic profiles and enhanced pharmaceutical potency against a range of diseases. mdpi.comnih.gov

Q & A

Q. How do steric and electronic effects influence the regioselectivity of 4-Azido-2-chloroquinoline in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the 2-chloro substituent directs coupling to the 4-azide position. Electronic effects are probed via Hammett plots by substituting chlorine with electron-withdrawing/donating groups. Reaction monitoring via in-situ IR or Raman spectroscopy tracks intermediate formation .

Q. What steps ensure the reproducibility of catalytic azide-alkyne cycloaddition (CuAAC) studies with 4-Azido-2-chloroquinoline?

- Methodological Answer : Standardize catalyst preparation (e.g., CuSO·5HO/sodium ascorbate ratios), degas solvents via freeze-pump-thaw cycles, and use inert atmospheres. Publish detailed protocols in supplementary materials, including exact stirring speeds and temperature gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.